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Compound of Interest

Compound Name:
2-(Chloromethyl)-4-

methylpyrimidine

CAS No.: 78060-44-3

Cat. No.: B1281604

Get Quote

Executive Summary
2-(Chloromethyl)-4-methylpyrimidine is a high-value heterocyclic building block used to

introduce the (4-methylpyrimidin-2-yl)methyl motif into small molecule drug candidates. Unlike

its ring-chlorinated analog (2-chloro-4-methylpyrimidine), which reacts via nucleophilic aromatic

substitution (

), this reagent functions as a highly reactive benzylic-like electrophile, facilitating

alkylation.

In kinase inhibitor discovery, this scaffold is primarily utilized to:

Engineer "Solvent Front" Tails: Attach solubilizing groups (e.g., piperazines, morpholines) to

the core scaffold, improving oral bioavailability.

Probe Cysteine Residues: Act as a covalent warhead precursor (in specific research

contexts) to target non-catalytic cysteines in the ATP-binding pocket.[1]
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Optimize Ligand Efficiency: Provide a rigid heteroaromatic linker that maintains hydrogen

bonding potential while extending into the ribose-phosphate region of the kinase pocket.

Chemical Profile & Reactivity
Property Specification

Chemical Name 2-(Chloromethyl)-4-methylpyrimidine

Structure
Pyrimidine ring with a methyl group at C4 and a

chloromethyl group at C2.[2]

Reactivity Class
Alkylating Agent (Primary Alkyl Halide /

Benzylic-like)

Primary Mechanism Nucleophilic Substitution

Stability
Moisture Sensitive. Prone to hydrolysis to form

the alcohol. Store at -20°C under inert gas.

Safety Hazard
Vesicant / Potential Genotoxin. Handle in a fume

hood with double gloving.

Reactivity Distinction (Critical)
2-(Chloromethyl)-4-methylpyrimidine: Reacts at Room Temperature with amines/thiols (

).

2-Chloro-4-methylpyrimidine: Requires heat/catalysis (

) to displace the chlorine.

Synthetic Application: Solubilizing Tail Installation
The most common application is coupling this reagent with a secondary amine (e.g.,

-methylpiperazine) to create a "tail" moiety that improves the physicochemical properties of a
kinase inhibitor core.

Protocol A: -Alkylation of Secondary Amines
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Objective: Synthesize a (4-methylpyrimidin-2-yl)methyl-amine tail.

Reagents:

Electrophile: 2-(Chloromethyl)-4-methylpyrimidine (1.0 equiv)

Nucleophile: Morpholine or 1-Methylpiperazine (1.1 – 1.2 equiv)

Base:

(2.5 equiv) or DIPEA (2.0 equiv)

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

Preparation: Charge a reaction vial with the secondary amine (Nucleophile) and Base (

) in dry MeCN (0.2 M concentration).

Addition: Cool the mixture to 0°C. Add 2-(Chloromethyl)-4-methylpyrimidine dropwise (if

liquid) or portion-wise (if solid) to control the exotherm.

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

Monitoring: Monitor by LC-MS.[3] The starting material (Cl-species) is distinct from the

product (Amine-species).

Note: If hydrolysis (alcohol formation) is observed, ensure reagents are strictly anhydrous.

Workup:

Filter off the inorganic salts (

/KCl).

Concentrate the filtrate under reduced pressure.

Dissolve residue in DCM, wash with water (
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) and Brine (

).

Purification: Flash Column Chromatography (DCM:MeOH gradient, 0-10% MeOH).

Yield Expectation: 75–85%.

Protocol B: Thioether Linkage (Cysteine Trapping
Model)
Objective: Attach the pyrimidine moiety to a thiol-containing scaffold (mimicking a Cysteine

residue).

Dissolve the thiol-containing core (1.0 equiv) in degassed DMF.

Add

(1.5 equiv) to generate the thiolate anion.

Add 2-(Chloromethyl)-4-methylpyrimidine (1.1 equiv) at 0°C.

Stir for 1 hour at 0°C (Thiolates are highly nucleophilic; reaction is fast).

Quench with dilute

and extract with EtOAc.

Visualizing the Workflow
The following diagram illustrates the strategic placement of this building block in the drug

discovery cycle, specifically for optimizing the "Solvent Front" region of a kinase inhibitor.
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Figure 1: Strategic incorporation of the pyrimidine-methyl motif to modulate physicochemical

properties.[2][4]

Quality Control & Troubleshooting
Since 2-(Chloromethyl)-4-methylpyrimidine is a reactive alkylator, it is considered a Potential

Genotoxic Impurity (PGI). Strict QC is required.

Issue Probable Cause Solution

Low Yield / Hydrolysis
Wet solvents or atmospheric

moisture.

Use anhydrous MeCN/DMF

and store reagent under

Argon.

Bis-Alkylation
Primary amine used as

nucleophile.

Use excess amine (5-10 equiv)

or use a secondary amine.

Residual Reagent Incomplete reaction.

Scavenging: Add polymer-

supported thiol (e.g., Si-Thiol)

for 2 hours post-reaction to

remove unreacted alkyl halide.

Product Instability Free base oxidation.

Convert the final product to an

HCl or Fumarate salt

immediately after purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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